
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid
Overview
Description
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a cyano group and two fluorine atoms attached to the phenyl and benzoic acid rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the benzoic acid can be oxidized to other carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids with different functional groups.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Cyano-2-fluorophenyl)benzoic acid
- 2-(5-Cyano-4-fluorophenyl)-5-fluorobenzoic acid
- 2-(5-Cyano-2-chlorophenyl)-5-fluorobenzoic acid
Uniqueness
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
2-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with cyano and fluorine substituents, which enhance its reactivity and biological interactions. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Nitration : Introducing a nitro group to the starting material.
- Reduction : Converting the nitro group to an amino group.
- Diazotization : Transforming the amino group into a diazonium salt.
- Sandmeyer Reaction : Introducing the cyano group via a Sandmeyer reaction.
These methods can be optimized for industrial production through continuous flow reactors and high-throughput screening for reaction conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The presence of cyano and fluorine groups enhances binding affinity, which may modulate various biochemical pathways relevant to cancer and inflammation.
Case Studies and Research Findings
- Anti-Cancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .
- Anti-Inflammatory Properties : In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .
- Biochemical Assays : The compound has been evaluated as a ligand in biochemical assays, where it demonstrated significant inhibitory effects on target enzymes associated with metabolic disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-Cancer | Induces apoptosis in breast cancer cells | |
Anti-Inflammatory | Reduces inflammation markers | |
Enzyme Inhibition | Significant inhibitory effects |
Table 2: Synthesis Steps and Conditions
Step | Reaction Type | Key Conditions |
---|---|---|
Nitration | Electrophilic substitution | Use concentrated HNO₃/H₂SO₄ |
Reduction | Reductive amination | Lithium aluminum hydride (LiAlH₄) |
Diazotization | Aromatic substitution | Sodium nitrite (NaNO₂) at low temperatures |
Sandmeyer Reaction | Nucleophilic substitution | Copper(I) bromide (CuBr) |
Properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-5-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-9-2-3-10(12(6-9)14(18)19)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRBZKZIROGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=C(C=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689802 | |
Record name | 5'-Cyano-2',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-08-6 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5′-cyano-2′,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261974-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Cyano-2',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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